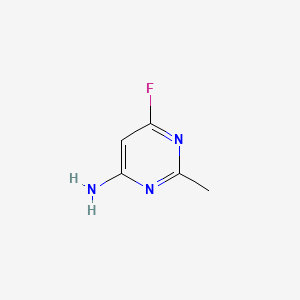
6-Fluoro-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-methylpyrimidin-4-amine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 6 and a methyl group at position 2 makes this compound unique. It is widely used in various scientific research fields due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-fluoropyrimidine with methylamine. This reaction is carried out in an aprotic dipolar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
6-Fluoro-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidines.
Oxidation Reactions: Formation of 6-fluoro-2-carboxypyrimidin-4-amine.
Reduction Reactions: Formation of 6-fluoro-2-methyl-1,2,3,4-tetrahydropyrimidin-4-amine.
科学的研究の応用
6-Fluoro-2-methylpyrimidin-4-amine is utilized in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Fluoro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
2-Methylpyrimidin-4-amine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-2-methylpyrimidin-4-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
6-Fluoro-4-aminopyrimidine: Similar structure but lacks the methyl group at position 2.
Uniqueness
6-Fluoro-2-methylpyrimidin-4-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group influences its reactivity and solubility.
特性
IUPAC Name |
6-fluoro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLRUNYUDTOGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-57-6 |
Source


|
| Record name | 6-fluoro-2-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

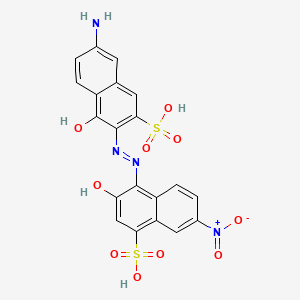
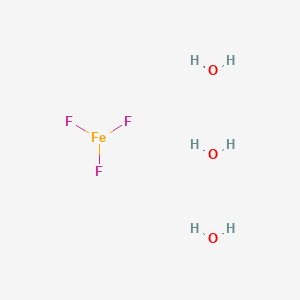

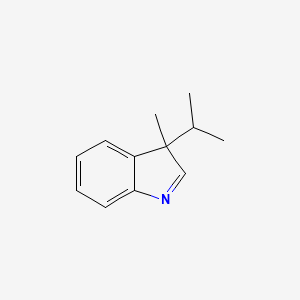
![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
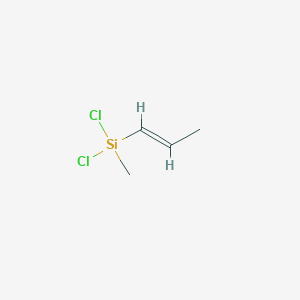
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)
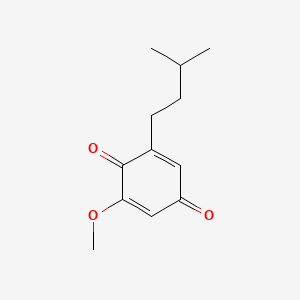
![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
